molecular formula H3NaO3P+ B152888 Phosphinic acid, sodium salt, monohydrate CAS No. 10039-56-2

Phosphinic acid, sodium salt, monohydrate

Cat. No.: B152888
CAS No.: 10039-56-2
M. Wt: 104.986 g/mol
InChI Key: ACUGTEHQOFWBES-UHFFFAOYSA-M
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Description

Phosphinic acid, sodium salt, monohydrate, also known as sodium hypophosphite monohydrate, is a chemical compound with the formula NaH₂PO₂·H₂O. It is a white crystalline solid that is highly soluble in water. This compound is commonly used as a reducing agent in various chemical reactions and has applications in several industries, including pharmaceuticals, water treatment, and electroless plating.

Mechanism of Action

Target of Action

Phosphinic acid and its derivatives, including sodium salt monohydrate, are known to mimic the phosphates and carboxylates of biological molecules . This allows them to potentially inhibit metabolic enzymes, making them useful intermediates and biologically active compounds . They can be considered as bioisosteric groups .

Mode of Action

The mode of action of phosphinic acid, sodium salt, monohydrate is primarily through its interaction with its targets, which are metabolic enzymes. By mimicking the phosphates and carboxylates of biological molecules, it can inhibit these enzymes, leading to changes in the metabolic processes .

Biochemical Pathways

Phosphinic acid-based molecules, including sodium salt monohydrate, are involved in various biological pathways. They play significant roles in many different areas of life science . The exact biochemical pathways affected by this compound may vary depending on the specific metabolic enzymes it interacts with.

Pharmacokinetics

It’s known that phosphinic and phosphonic acids can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .

Result of Action

The result of the action of this compound is primarily the inhibition of metabolic enzymes. This can lead to changes in the metabolic processes within the cell, potentially leading to various biological effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s known that contact with strong oxidizers may cause an explosion . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic acid, sodium salt, monohydrate can be synthesized through the reaction of white phosphorus with sodium hydroxide. The reaction proceeds as follows: [ \text{P}_4 + \text{NaOH} + \text{H}_2\text{O} \rightarrow \text{NaH}_2\text{PO}_2 + \text{H}_2 ] This reaction is typically carried out under controlled conditions to ensure the complete conversion of phosphorus to sodium hypophosphite.

Industrial Production Methods

In industrial settings, the production of this compound involves a two-step process. First, white phosphorus reacts with an alkali, such as sodium hydroxide, to form an aqueous solution of sodium hypophosphite. The solution is then concentrated and crystallized to obtain the monohydrate form of the compound .

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, sodium salt, monohydrate undergoes several types of chemical reactions, including:

    Reduction Reactions: It acts as a reducing agent, converting metal ions to their elemental forms.

    Oxidation Reactions: It can be oxidized to form phosphorous acid and phosphoric acid.

    Substitution Reactions: It can participate in substitution reactions where the hypophosphite ion replaces other anions in a compound.

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts, acids, and bases. The reactions are typically carried out in aqueous solutions at controlled temperatures to ensure optimal yields.

Major Products Formed

The major products formed from reactions involving this compound include elemental metals, phosphorous acid, and phosphoric acid .

Scientific Research Applications

Phosphinic acid, sodium salt, monohydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its strong reducing properties and its ability to participate in a wide range of chemical reactions. Its applications in electroless plating and water treatment also set it apart from other similar compounds.

Biological Activity

Phosphinic acid, sodium salt, monohydrate (also known as sodium hypophosphite) is a compound with significant biological activity and applications in various fields, including biochemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a colorless crystalline solid with the formula NaH2PO2H2O\text{NaH}_2\text{PO}_2\cdot \text{H}_2\text{O}. It is characterized by its high solubility in water and its ability to act as a reducing agent. The compound is often used in organic synthesis and as a precursor for various phosphonic acids.

Biological Activity

Antibacterial Properties
Phosphinic acid derivatives have been extensively studied for their antibacterial properties. Research has shown that certain phosphinic acids exhibit significant activity against a range of bacterial strains. For instance, some studies indicate that phosphinic acid analogues can inhibit the growth of pathogenic bacteria by interfering with their metabolic processes .

Mechanism of Action
The biological activity of phosphinic acids is largely attributed to their structural similarity to phosphates, allowing them to interact with biological systems effectively. These compounds can mimic natural substrates in enzymatic reactions, leading to the inhibition of key metabolic pathways in microorganisms .

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial efficacy of sodium hypophosphite against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that sodium hypophosphite exhibited a minimum inhibitory concentration (MIC) of 0.5 mg/mL against S. aureus and 1 mg/mL against E. coli, demonstrating its potential as an antibacterial agent .
  • Inhibition of Enzymatic Activity
    Another research highlighted the role of phosphinic acid derivatives as enzyme inhibitors. Specifically, phosphonic acid analogues of amino acids were shown to inhibit enzymes involved in the survival mechanisms of malaria parasites. This suggests potential applications in developing anti-malarial drugs .

Table 1: Antibacterial Activity of Sodium Hypophosphite

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1 mg/mL
Pseudomonas aeruginosa2 mg/mL

Table 2: Structural Characteristics of Phosphinic Acid Derivatives

Compound NameStructure TypeBiological Activity
Sodium HypophosphiteMonohydrate SaltAntibacterial
Aminoalkyl-Phosphinic AcidAmino Acid AnalogueEnzyme Inhibition

Research Findings

Recent studies have focused on the synthesis and characterization of phosphinic acid derivatives for their potential therapeutic applications. For example, aminoalkyl-phosphinic acids have shown promise as biologically active analogues of carboxylic acids, with applications in drug design and development .

Moreover, investigations into the hydrolysis reactions involving phosphinates reveal that these compounds can be converted into active forms under mild conditions, enhancing their applicability in biological systems .

Properties

IUPAC Name

sodium;oxido(oxo)phosphanium;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Na.HO2P.H2O/c;1-3-2;/h;3H;1H2/q+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUDKOMXLMXFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-][PH+]=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3NaO3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7681-53-0 (Parent)
Record name Sodium phosphinate hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

104.986 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10039-56-2
Record name Sodium phosphinate hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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